

Spectroscopic Profile of 3,4-Methylenedioxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Cat. No.: B1305595

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-methylenedioxyacetophenone (also known as acetopiperone), a compound of interest in various fields including organic synthesis and medicinal chemistry. This document collates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format to aid in compound identification, characterization, and quality control. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following sections detail the quantitative spectroscopic data for 3,4-methylenedioxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The data presented here is for samples dissolved in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopy Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.539	d	H-6' (Aromatic)
7.422	d	H-2' (Aromatic)
6.841	d	H-5' (Aromatic)
6.034	s	-O-CH ₂ -O-
2.531	s	-C(O)CH ₃

¹³C NMR Spectroscopy Data

Chemical Shift (δ) ppm	Assignment
196.5	C=O (Ketone)
152.0	C-4' (Aromatic)
148.2	C-3' (Aromatic)
131.7	C-1' (Aromatic)
124.5	C-6' (Aromatic)
107.9	C-2' (Aromatic)
107.8	C-5' (Aromatic)
101.8	-O-CH ₂ -O-
26.3	-C(O)CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data below corresponds to a sample analyzed as a solid film.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2900	Medium	Aliphatic C-H Stretch
~1670	Strong	C=O Stretch (Aryl Ketone)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1250, ~1040	Strong	C-O Stretch (Ether)
~930	Strong	O-C-O Stretch (Methylenedioxy)

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and confirming the structure. The data presented is from Electron Impact (EI) ionization.

m/z	Relative Intensity (%)	Assignment
164	62.2	[M] ⁺ (Molecular Ion)
149	100.0	[M-CH ₃] ⁺
121	27.4	[M-CH ₃ -CO] ⁺
91	6.5	[C ₇ H ₇] ⁺ (Tropylium ion)
65	11.9	[C ₅ H ₅] ⁺

Experimental Protocols

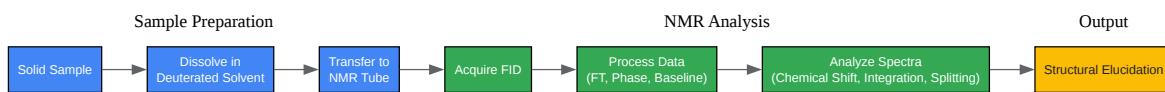
The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard laboratory practices for the analysis of solid aromatic organic compounds.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of 3,4-methylenedioxyacetophenone is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

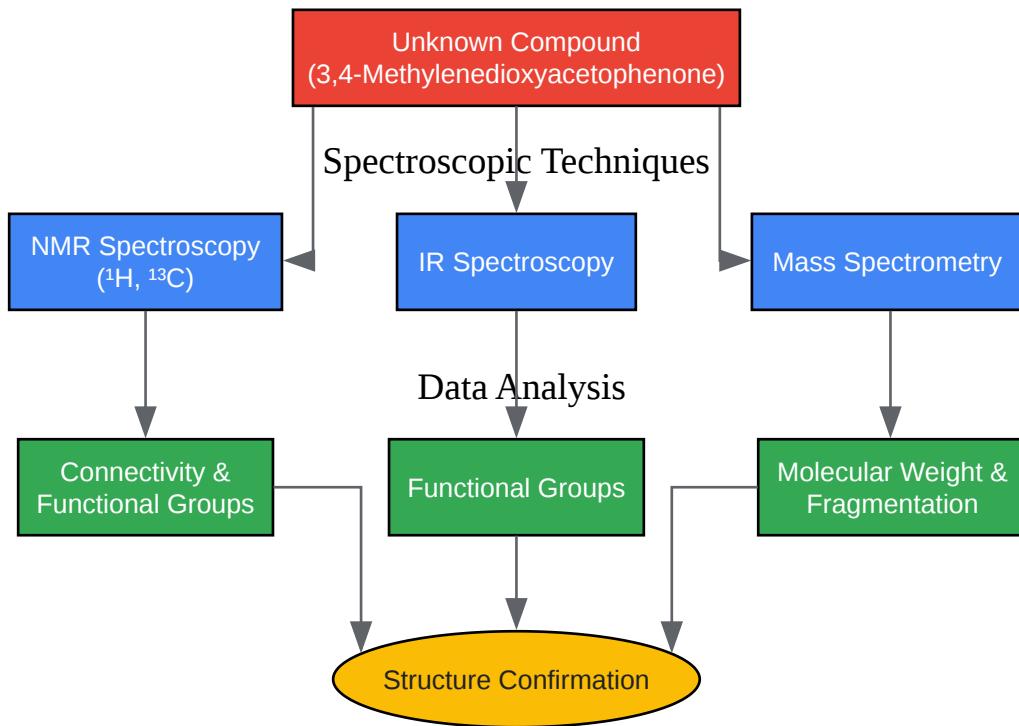
FT-IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: A small amount of solid 3,4-methylenedioxyacetophenone is dissolved in a volatile solvent, such as methylene chloride.
- Film Formation: A drop of the solution is placed onto a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[\[1\]](#)
- Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum is run without the sample to account for atmospheric CO_2 and water vapor. The IR spectrum of the sample is then recorded.[\[1\]](#)


Mass Spectrometry Protocol (Electron Impact Ionization)

- Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.


Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of an organic compound like 3,4-methylenedioxyacetophenone.

[Click to download full resolution via product page](#)

Workflow for NMR Spectroscopic Analysis.

[Click to download full resolution via product page](#)

General Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Methylenedioxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1305595#spectroscopic-data-for-3-4-trimethylenedioxyacetophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com